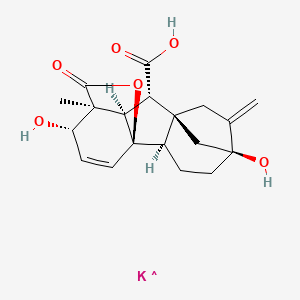

Gibberellic acid potassium salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C19H22KO6 |

|---|---|

Molecular Weight |

385.5 g/mol |

InChI |

InChI=1S/C19H22O6.K/c1-9-7-17-8-18(9,24)5-3-10(17)19-6-4-11(20)16(2,15(23)25-19)13(19)12(17)14(21)22;/h4,6,10-13,20,24H,1,3,5,7-8H2,2H3,(H,21,22);/t10-,11+,12-,13-,16-,17+,18+,19-;/m1./s1 |

InChI Key |

ABVAMUBQTNXOFZ-GLDAWBHVSA-N |

SMILES |

CC12C(C=CC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O)O.[K] |

Isomeric SMILES |

C[C@@]12[C@H](C=C[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@](C4)(C(=C)C5)O)C(=O)O)OC2=O)O.[K] |

Canonical SMILES |

CC12C(C=CC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O)O.[K] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Gibberellic Acid Potassium Salt in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gibberellins (GAs) are a class of diterpenoid phytohormones that play a critical role in regulating various aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, flowering, and fruit development. Gibberellic acid (GA₃) is one of the most well-characterized and biologically active gibberellins. The potassium salt of gibberellic acid is frequently used in research and agricultural applications due to its enhanced solubility in water, which facilitates its application. The physiological and molecular effects of gibberellic acid potassium salt are identical to those of gibberellic acid, as the salt readily dissociates in solution, making the bioactive GA₃ molecule available to the plant. This guide provides a comprehensive overview of the molecular mechanism of action of gibberellic acid, focusing on the core signaling pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Core Mechanism of Action: A Derepression Model

The currently accepted model for gibberellin signaling operates on the principle of derepression. In the absence of gibberellin, a family of nuclear proteins known as DELLA proteins act as repressors of GA-responsive genes, thereby inhibiting growth. The binding of gibberellic acid to its receptor initiates a signaling cascade that leads to the degradation of these DELLA proteins, thus relieving the repression and allowing for the expression of genes that promote growth and development.

Perception of the Gibberellin Signal

The first step in the GA signaling pathway is the perception of the hormone by a soluble nuclear receptor called GIBBERELLIN INSENSITIVE DWARF1 (GID1). Bioactive GAs, such as GA₃ and GA₄, bind with high affinity to a pocket within the GID1 protein. This binding event induces a conformational change in GID1, exposing a surface that facilitates its interaction with DELLA proteins.

Formation of the GA-GID1-DELLA Complex

The GA-bound GID1 receptor now has a high affinity for the N-terminal region of DELLA proteins. This interaction leads to the formation of a stable ternary complex consisting of GA, GID1, and a DELLA protein. The formation of this complex is the central event in GA signaling, as it marks the DELLA protein for degradation.

Ubiquitination and Degradation of DELLA Proteins

The GA-GID1-DELLA complex is recognized by an F-box protein, which is a component of a larger E3 ubiquitin ligase complex known as SCF (SKP1-CULLIN-F-box). In Arabidopsis, the relevant F-box proteins are SLEEPY1 (SLY1) and SNEEZY (SNZ), while in rice, it is GIBBERELLIN INSENSITIVE DWARF2 (GID2). The SCF complex polyubiquitinates the DELLA protein, tagging it for degradation by the 26S proteasome.

Derepression of Transcription and Physiological Response

With the degradation of DELLA proteins, the repression of GA-responsive genes is lifted. DELLA proteins are known to interact with and inhibit various transcription factors that are essential for promoting growth. Once the DELLA proteins are removed, these transcription factors are free to bind to the promoters of their target genes and activate their transcription. This leads to the synthesis of proteins that are involved in processes such as cell elongation, cell division, and nutrient mobilization, ultimately resulting in the observed physiological responses to gibberellin application.

Quantitative Data

Table 1: Binding Affinities of Gibberellins to GID1 Receptors

| Gibberellin | Receptor | Plant Species | Method | Dissociation Constant (Kd) | Reference |

| GA₄ | AtGID1a | Arabidopsis thaliana | SPR | 3.0 x 10⁻⁸ M | [1] |

| GA₄ | AtGID1b | Arabidopsis thaliana | SPR | 3.0 x 10⁻⁸ M | [1] |

| GA₄ | AtGID1c | Arabidopsis thaliana | SPR | 3.0 x 10⁻⁸ M | [1] |

| GA₄ | OsGID1 | Oryza sativa (Rice) | ITC | 4.73 µM | [2] |

| GA₄ | OsGID1 (in presence of SLR1) | Oryza sativa (Rice) | SPR | 3.07 x 10⁻⁸ M | [3] |

| GA₁ | OsGID1 | Oryza sativa (Rice) | ITC | - | [4] |

| GA₃ | OsGID1 | Oryza sativa (Rice) | ITC | - | [4] |

| GA₉ (inactive) | OsGID1 | Oryza sativa (Rice) | SPR | Low Affinity | [3] |

| GA₃₄ (inactive) | OsGID1 | Oryza sativa (Rice) | SPR | Low Affinity | [3] |

Table 2: Degradation Kinetics of DELLA Proteins upon Gibberellin Treatment

| DELLA Protein | Plant Species | Treatment | Half-life (t½) | Method | Reference |

| RGA | Arabidopsis thaliana | 100 µM GA₃ | ~30-60 minutes | Immunoblot | [5] |

| GAI | Arabidopsis thaliana | 100 µM GA₃ | - | Immunoblot | [5] |

| SLR1 | Oryza sativa (Rice) | 10 µM GA₃ | ~30 minutes | Immunoblot | [6] |

| RGA | Arabidopsis thaliana | - | >6-fold longer with proteasome inhibitor | Cell-free degradation assay | [7] |

| GAI | Arabidopsis thaliana | - | >6-fold longer with proteasome inhibitor | Cell-free degradation assay | [7] |

Table 3: Fold Change in Expression of Gibberellin-Responsive Genes

| Gene | Gene Function | Plant Species | Treatment | Fold Change | Time Point | Reference |

| GA20ox | GA Biosynthesis | Pisum sativum (Pea) | Transfer to light (GA decrease) | +5 | 4 hours | [8] |

| GA3ox | GA Biosynthesis | Pisum sativum (Pea) | Transfer to light (GA decrease) | +5 | 4 hours | [8] |

| GA20ox2 | GA Biosynthesis | Arabidopsis thaliana | GA₃ application | Downregulated | - | [9] |

| GA20ox3 | GA Biosynthesis | Arabidopsis thaliana | GA₃ application | Downregulated | - | [9] |

| GA2ox1 | GA Catabolism | Vitis vinifera (Grape) | 5 mg·L⁻¹ GA₃ | Upregulated | - | [10] |

| GID1 | GA Receptor | Arabidopsis thaliana | GA₃ application | Downregulated | - | [9] |

| Various Genes | Multiple | Vitis vinifera (Grape) | GA₃ | >2 | 1, 3, 7 days | [11] |

| Various Genes | Multiple | Arabidopsis thaliana | GA₃ | >2 (1260 upregulated, 765 downregulated) | - | [12] |

Mandatory Visualization

Caption: The Gibberellin Signaling Pathway.

Caption: Experimental Workflow for Yeast Two-Hybrid (Y2H) Assay.

Experimental Protocols

Yeast Two-Hybrid (Y2H) Assay for GID1-DELLA Interaction

This protocol is used to demonstrate the GA-dependent interaction between the GID1 receptor and DELLA proteins.

a. Plasmid Construction:

-

Clone the full-length coding sequence of GID1 into a bait vector (e.g., pGBKT7) to create a fusion with the GAL4 DNA-binding domain (BD).

-

Clone the full-length coding sequence of a DELLA protein (e.g., RGA or GAI) into a prey vector (e.g., pGADT7) to create a fusion with the GAL4 activation domain (AD).

b. Yeast Transformation:

-

Co-transform a suitable yeast strain (e.g., AH109 or Y2HGold) with the BD-GID1 and AD-DELLA plasmids using the lithium acetate/polyethylene glycol method.

c. Interaction Assay:

-

Plate the transformed yeast cells on synthetic defined (SD) medium lacking leucine (B10760876) and tryptophan (SD/-Leu/-Trp) to select for cells containing both plasmids.

-

To test for interaction, replica-plate the colonies onto a higher stringency selective medium lacking leucine, tryptophan, histidine, and adenine (B156593) (SD/-Leu/-Trp/-His/-Ade). Prepare plates with and without various concentrations of GA₃ (e.g., 1 µM, 10 µM, 100 µM).

-

Incubate the plates at 30°C for 3-5 days.

d. Data Analysis:

-

Growth on the high-stringency medium only in the presence of GA₃ indicates a GA-dependent interaction between GID1 and the DELLA protein.

-

A quantitative β-galactosidase assay can also be performed using a colorimetric substrate (e.g., ONPG) to measure the strength of the interaction.

Cell-Free DELLA Protein Degradation Assay

This assay recapitulates the GA-induced degradation of DELLA proteins in vitro.

a. Preparation of Plant Extracts:

-

Grow Arabidopsis thaliana seedlings (wild-type or relevant mutants) for 7-10 days.

-

Harvest and freeze the seedlings in liquid nitrogen.

-

Grind the tissue to a fine powder and resuspend in extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 5 mM DTT, 10% glycerol, 1% Triton X-100, and protease inhibitor cocktail).

-

Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris. The supernatant is the cell-free extract.

b. In Vitro Degradation Reaction:

-

Add recombinant, purified DELLA protein (e.g., His-tagged or GST-tagged RGA) to the cell-free extract.

-

To test for GA-induced degradation, add GA₃ to the reaction mixture (final concentration ~100 µM). Also, include a control reaction without GA₃.

-

To confirm proteasome-dependent degradation, include a reaction with the proteasome inhibitor MG132 (final concentration ~50 µM).

-

Incubate the reactions at room temperature and take aliquots at various time points (e.g., 0, 30, 60, 90, 120 minutes).

c. Analysis of Degradation:

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Perform a western blot using an antibody specific to the DELLA protein or its tag.

-

The disappearance of the DELLA protein band over time in the GA-treated sample, but not in the control or MG132-treated samples, demonstrates GA-induced, proteasome-dependent degradation.[7]

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is used to quantify the change in expression of GA-responsive genes.[4][13]

a. Plant Treatment and RNA Extraction:

-

Treat plants (e.g., seedlings) with GA₃ (e.g., 100 µM) or a mock solution.

-

Harvest tissue at desired time points after treatment and immediately freeze in liquid nitrogen.

-

Extract total RNA using a commercial kit or a standard protocol (e.g., Trizol).

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

b. cDNA Synthesis:

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

c. qPCR Reaction:

-

Prepare the qPCR reaction mixture containing: cDNA template, gene-specific forward and reverse primers for the target gene and a reference gene (e.g., Actin or Ubiquitin), and a SYBR Green or TaqMan master mix.

-

Perform the qPCR in a real-time PCR machine with appropriate cycling conditions (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

d. Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and reference genes in both the GA-treated and mock-treated samples.

-

Calculate the relative fold change in gene expression using the ΔΔCt method. The expression of the target gene is normalized to the reference gene, and the expression in the GA-treated sample is compared to the mock-treated sample.[13]

Conclusion

The mechanism of action of this compound is a well-defined signaling cascade centered on the derepression of growth-inhibiting DELLA proteins. The binding of GA to its GID1 receptor triggers the formation of a GA-GID1-DELLA complex, which is then targeted for degradation by the 26S proteasome. This removal of DELLA repressors allows for the transcription of a suite of genes that drive plant growth and development. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and scientists to further investigate and manipulate this crucial phytohormone signaling pathway for applications in agriculture and drug development.

References

- 1. Evolution and diversification of the plant gibberellin receptor GID1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Frontiers | Gibberellin Induced Transcriptome Profiles Reveal Gene Regulation of Loquat Flowering [frontiersin.org]

- 4. A General Protocol for Accurate Gene Expression Analysis in Plants | Springer Nature Experiments [experiments.springernature.com]

- 5. pnas.org [pnas.org]

- 6. Release of the Repressive Activity of Rice DELLA Protein SLR1 by Gibberellin Does Not Require SLR1 Degradation in the gid2 Mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biochemical Insights on Degradation of Arabidopsis DELLA Proteins Gained From a Cell-Free Assay System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of Gibberellin 20-Oxidase and Gibberellin 3β-Hydroxylase Transcript Accumulation during De-Etiolation of Pea Seedlings - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. researchgate.net [researchgate.net]

- 13. Gene expression analysis by quantitative Real-Time PCR (qPCR) [protocols.io]

Gibberellic Acid Biosynthesis in Arabidopsis thaliana: A Technical Guide

Abstract

Gibberellins (B7789140) (GAs) are a class of diterpenoid phytohormones that play a critical role in regulating various aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, and flowering time. In the model organism Arabidopsis thaliana, the biosynthesis of the active form of gibberellic acid (GA) is a well-defined pathway involving a series of enzymatic reactions localized in different subcellular compartments. This technical guide provides an in-depth overview of the GA biosynthesis pathway in Arabidopsis thaliana, tailored for researchers, scientists, and drug development professionals. It includes a detailed description of the enzymatic steps, quantitative data on GA levels and gene expression, comprehensive experimental protocols for the analysis of GAs and related gene expression, and visual representations of the pathway and experimental workflows.

Introduction

The regulation of plant growth and development is intricately controlled by a network of phytohormones, among which gibberellins (GAs) are of paramount importance. The level of bioactive GAs is tightly regulated through a balance of biosynthesis, catabolism, and transport. Understanding the GA biosynthesis pathway is crucial for developing strategies to manipulate plant growth and for identifying potential targets for the development of plant growth regulators. Arabidopsis thaliana serves as an excellent model system for studying GA biosynthesis due to its well-characterized genome and the availability of a vast collection of mutants. This guide will delve into the core aspects of GA biosynthesis in Arabidopsis, providing the necessary technical details for researchers in the field.

The Gibberellic Acid Biosynthesis Pathway

The biosynthesis of gibberellic acid in Arabidopsis thaliana is a multi-step process that can be divided into three main stages based on the subcellular localization of the enzymes involved: the plastid, the endoplasmic reticulum, and the cytosol. The pathway starts with the synthesis of geranylgeranyl diphosphate (B83284) (GGDP) and culminates in the production of bioactive GAs, primarily GA₄ and, to a lesser extent, GA₁.

Stage 1: Plastid-Localized Reactions

The initial steps of GA biosynthesis occur in the plastids, where GGDP is converted to ent-kaurene (B36324).

-

Step 1: GGDP to ent-copalyl diphosphate (CDP) : This reaction is catalyzed by ent-copalyl diphosphate synthase (CPS) , encoded by the GA1 gene.

-

Step 2: CDP to ent-kaurene : This step is catalyzed by ent-kaurene synthase (KS) , encoded by the GA2 gene.

Stage 2: Endoplasmic Reticulum-Localized Reactions

ent-Kaurene is then transported to the endoplasmic reticulum (ER), where it undergoes a series of oxidation reactions.

-

Step 3: ent-kaurene to ent-kaurenoic acid : This two-step oxidation is catalyzed by two cytochrome P450 monooxygenases: ent-kaurene oxidase (KO) and ent-kaurenoic acid oxidase (KAO) . KO converts ent-kaurene to ent-kaurenol (B36349) and then to ent-kaurenal, which is further oxidized by KAO to ent-kaurenoic acid.

Stage 3: Cytosol-Localized Reactions

The final steps of GA biosynthesis take place in the cytosol and are catalyzed by 2-oxoglutarate-dependent dioxygenases (2-ODDs).

-

Step 4: ent-kaurenoic acid to GA₁₂ : ent-kaurenoic acid is hydroxylated to form GA₁₂-aldehyde, which is then oxidized to GA₁₂.

-

Step 5: GA₁₂ to Bioactive GAs : GA₁₂ is the precursor for all other GAs. In Arabidopsis, the main pathway leads to the production of GA₄. This involves the action of GA 20-oxidases (GA20ox) and GA 3-oxidases (GA3ox) . GA20ox enzymes catalyze the sequential removal of a carbon atom to produce C₁₉-GAs, such as GA₉. GA3ox enzymes then catalyze the final step of 3β-hydroxylation to produce bioactive GAs, such as the conversion of GA₉ to GA₄.

-

GA Deactivation : Bioactive GAs can be inactivated by GA 2-oxidases (GA2ox) , which catalyze 2β-hydroxylation.

Quantitative Data

The levels of different GA intermediates and the expression of biosynthesis genes vary depending on the tissue, developmental stage, and environmental conditions.

Table 1: Endogenous Gibberellin Levels in Arabidopsis thaliana

| Gibberellin | Tissue | Concentration (ng/g FW) | Reference |

| GA₄ | Seedlings | 0.1 - 0.5 | [1] |

| GA₁ | Seedlings | 0.01 - 0.05 | [1] |

| GA₉ | Seedlings | 0.2 - 1.0 | [1] |

| GA₁₂ | Seedlings | 0.5 - 2.0 | [1] |

| GA₄ | Flowers | 1.0 - 5.0 | [2] |

Table 2: Relative Expression of GA Biosynthesis Genes in Different Tissues

| Gene | Tissue | Relative Expression Level | Reference |

| GA1 (CPS) | Rosette Leaves | +++ | [3] |

| GA2 (KS) | Rosette Leaves | +++ | [3] |

| GA20ox1 | Stems | ++++ | [2] |

| GA20ox2 | Siliques | +++ | [2] |

| GA3ox1 | Apical Meristem | +++++ | [4] |

| GA2ox2 | Roots | ++ | [4] |

| (Note: + indicates relative expression level) |

Experimental Protocols

Quantification of Gibberellins by GC-MS

This protocol describes the extraction, purification, and quantification of endogenous GAs from Arabidopsis thaliana tissues using gas chromatography-mass spectrometry (GC-MS).

Materials:

-

Arabidopsis thaliana tissue (e.g., seedlings, leaves, flowers)

-

Liquid nitrogen

-

80% (v/v) methanol (B129727)

-

Deuterated internal standards ([²H₂]GAs)

-

Ethyl acetate

-

Solid-phase extraction (SPE) cartridges (C18 and DEAE-Sephadex)

-

Diazomethane for methylation

-

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) for silylation

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

-

Sample Collection and Homogenization:

-

Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a mortar and pestle or a tissue lyser.

-

Homogenize the powdered tissue in pre-chilled 80% methanol.

-

-

Extraction:

-

Add a known amount of deuterated internal standards to the homogenate for accurate quantification.

-

Incubate the mixture at 4°C overnight with gentle shaking.

-

Centrifuge the extract and collect the supernatant.

-

-

Purification:

-

Partition the aqueous methanol extract against ethyl acetate to remove non-polar compounds.

-

Further purify the GAs using SPE. Pass the extract through a C18 cartridge to remove lipids and pigments, followed by a DEAE-Sephadex column for anion exchange chromatography.

-

-

Derivatization:

-

Methylate the carboxyl groups of GAs using diazomethane.

-

Silylate the hydroxyl groups using BSTFA with 1% TMCS. This increases the volatility of the GAs for GC analysis.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Separate the GA derivatives on a suitable capillary column.

-

Detect and quantify the GAs using selected ion monitoring (SIM) mode, comparing the peak areas of the endogenous GAs to their corresponding deuterated internal standards.[1]

-

Gene Expression Analysis by qRT-PCR

This protocol outlines the steps for quantifying the transcript levels of GA biosynthesis genes in Arabidopsis thaliana using quantitative reverse transcription PCR (qRT-PCR).

Materials:

-

Arabidopsis thaliana tissue

-

RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen)

-

DNase I

-

Reverse transcriptase and associated reagents for cDNA synthesis

-

SYBR Green or other fluorescent dye-based qPCR master mix

-

Gene-specific primers for the target GA biosynthesis genes and a reference gene (e.g., ACTIN2)

-

Real-time PCR instrument

Procedure:

-

RNA Extraction:

-

Extract total RNA from the plant tissue using a commercial kit according to the manufacturer's instructions.

-

-

DNase Treatment:

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.

-

-

Quantitative PCR:

-

Prepare the qPCR reaction mix containing the cDNA template, gene-specific primers, and SYBR Green master mix.

-

Perform the qPCR reaction in a real-time PCR instrument. The cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and reference genes.

-

Calculate the relative expression levels of the target genes using the ΔΔCt method, normalizing to the expression of the reference gene.[4]

-

Regulation of Gibberellic Acid Biosynthesis

The biosynthesis of GAs is tightly regulated at multiple levels to ensure that the appropriate concentration of bioactive GAs is maintained for normal growth and development.

-

Feedback Regulation : High levels of bioactive GAs can downregulate the expression of GA biosynthesis genes, particularly GA20ox and GA3ox, and upregulate the expression of the catabolic gene GA2ox. This feedback mechanism helps to maintain GA homeostasis.

-

Hormonal Crosstalk : Other phytohormones, such as auxin, can influence GA biosynthesis. Auxin has been shown to upregulate the expression of certain GA20ox genes.[5]

-

Environmental Control : Environmental signals, such as light and temperature, also play a role in regulating GA biosynthesis. For example, light can promote the expression of GA3ox genes.

Conclusion

The gibberellic acid biosynthesis pathway in Arabidopsis thaliana is a complex and highly regulated process that is essential for normal plant development. This technical guide has provided a comprehensive overview of the pathway, including quantitative data and detailed experimental protocols that are critical for researchers in the field. A thorough understanding of this pathway will continue to be instrumental in the development of new strategies for crop improvement and the design of novel plant growth regulators.

References

- 1. Gibberellin Biosynthesis and Response during Arabidopsis Seed Germination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of the Developmental Roles of the Arabidopsis Gibberellin 20-Oxidases Demonstrates That GA20ox1, -2, and -3 Are the Dominant Paralogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Developmental regulation of the gibberellin biosynthetic gene GA1 in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Transcriptional Regulation of Gibberellin Metabolism Genes by Auxin Signaling in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Influence of expression and purification protocols on Gα biochemical activity: kinetics of plant and mammalian G protein cycles - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure and properties of gibberellic acid potassium salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of gibberellic acid potassium salt. It includes detailed experimental protocols and visual representations of key biological pathways and experimental workflows to support research and development efforts.

Chemical Structure and Properties

Gibberellic acid (GA3) is a pentacyclic diterpenoid plant hormone that plays a crucial role in regulating various aspects of plant growth and development.[1][2] Its chemical formula is C19H22O6.[2] The potassium salt of gibberellic acid is formed by the reaction of gibberellic acid with a potassium base. The molecular formula for this compound is C19H21KO6, and its molecular weight is approximately 384.46 g/mol .[3][4]

Structure of Gibberellic Acid:

Image Credit: Wikimedia Commons

The key difference between gibberellic acid and its potassium salt lies in their solubility. Gibberellic acid is sparingly soluble in water but soluble in alcohols like ethanol (B145695), while the potassium salt is readily soluble in water.[5]

Physicochemical Properties of Gibberellic Acid and its Potassium Salt:

| Property | Gibberellic Acid (GA3) | This compound | References |

| Molecular Formula | C19H22O6 | C19H21KO6 | [2],[3][4] |

| Molar Mass | 346.379 g/mol | 384.46 g/mol | [2],[3][4] |

| Appearance | White to pale-yellow solid | White crystalline powder | [2],[6] |

| Melting Point | 233 to 235 °C (decomposes) | Not explicitly stated, but GA3 melts at 223-225°C | [2],[7] |

| Solubility in Water | 5 g/L (20 °C) | Soluble | [2],[5] |

| Solubility in other solvents | Soluble in ethanol and acetone | Soluble in alcohol and acetone | [7],[6] |

| Stability | Dry form is stable at room temperature; slowly hydrolyzes in aqueous solutions. | More stable in aqueous solution than the acid form. | [1][8],[9] |

Mechanism of Action: The Gibberellin Signaling Pathway

Gibberellins exert their effects by modulating gene expression through a well-defined signaling pathway. The core of this pathway involves the GA receptor GID1, DELLA proteins which are transcriptional regulators that repress growth, and an F-box protein that is part of an SCF E3 ubiquitin ligase complex.[10][11]

In the absence of gibberellic acid, DELLA proteins bind to and inactivate transcription factors, thereby repressing growth-related gene expression.[12][13] When GA is present, it binds to the GID1 receptor, leading to a conformational change that promotes the interaction between GID1 and DELLA proteins.[10][11] This GID1-GA-DELLA complex is then recognized by an F-box protein (SLY1 or GID2), which leads to the ubiquitination and subsequent degradation of the DELLA protein by the 26S proteasome.[13][14] The degradation of DELLA proteins relieves the repression of transcription factors, allowing for the expression of GA-responsive genes that promote processes like seed germination, stem elongation, and flowering.[10][12][13]

References

- 1. (+)-Gibberellic Acid | C19H22O6 | CID 6466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Gibberellic acid - Wikipedia [en.wikipedia.org]

- 3. Potassium gibberellate | C19H21KO6 | CID 71299661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Gibberellic Acid, 1 g | Flinn Scientific [flinnsci.com]

- 6. This compound - CD Formulation [formulationbio.com]

- 7. Gibberellic Acid, GA3 20%, Water soluble, Highly Effective Plant Growth Regulator - Crimson Living [crimson-living.com]

- 8. cipac.org [cipac.org]

- 9. US3004845A - Stable formulations of plant growth stimulant - Google Patents [patents.google.com]

- 10. Understanding gibberellic acid signaling--are we there yet? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Shedding light on gibberellic acid signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Frontiers | Gibberellin Signaling in Plants – The Extended Version [frontiersin.org]

The Influence of Gibberellic Acid Potassium Salt on Floral Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the multifaceted role of gibberellic acid (GA) potassium salt in the regulation of floral development in plants. Gibberellic acid, a tetracyclic diterpenoid plant hormone, is a critical regulator of various aspects of plant growth, including the transition from vegetative to reproductive growth. This document synthesizes current research to provide a comprehensive overview of GA's mechanism of action, its interaction with other hormonal pathways, and its quantitative effects on flowering, supported by detailed experimental protocols and visual representations of key biological processes.

Core Mechanism: The Gibberellin Signaling Pathway

Gibberellic acid's influence on floral development is primarily mediated through a derepressible signaling pathway. In the absence of GA, DELLA proteins, a class of nuclear growth repressors, are stable and inhibit the transcription of GA-responsive genes, thereby suppressing growth and development, including flowering.[1][2] The binding of bioactive GA to its soluble receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1), triggers a conformational change in the receptor.[1][3] This GA-GID1 complex then interacts with DELLA proteins, leading to their ubiquitination by an SCF E3 ubiquitin ligase complex (containing SLY1 or GID2) and subsequent degradation via the 26S proteasome.[1][2] The degradation of DELLA proteins relieves their repressive effects, allowing for the expression of genes that promote flowering.[2]

Key downstream targets of the GA pathway that are crucial for floral initiation include floral pathway integrators like LEAFY (LFY) and SUPPRESSOR OF OVEREXPRESSION OF CONSTANS 1 (SOC1).[4][5] GA promotes the expression of these genes in the shoot apex, thereby driving the transition to flowering.[3][5] In some species, GA also influences the expression of FLOWERING LOCUS T (FT), a key florigenic signal, in the leaves.[5]

Quantitative Effects of Gibberellic Acid on Floral Development

The application of exogenous gibberellic acid can have significant and varied effects on floral development, depending on the plant species, concentration, and timing of application. These effects can range from promoting flowering in some species to inhibiting it in others.

| Plant Species | Gibberellic Acid Treatment | Observed Effect on Floral Development | Reference |

| Chrysanthemum | Exogenous GA application | Earlier flowering under both short-day (SD) and long-day (LD) conditions in a mutant line. | [4][6] |

| Barley (Hordeum vulgare) | Application of GA inhibitor (trinexapac-ethyl) | Delayed flowering time by up to 200-degree days. | [7] |

| Sweet Cherry ('Bing') | 50 and 100 mg·L⁻¹ GA₃ (double application) | Reduced bloom density and yield, but increased soluble solids, firmness, and fruit weight. | [8][9] |

| Sweet Cherry ('Bing') | 200 mg·L⁻¹ GA₃ | Nearly eliminated return flowering (93% reduction). | [9] |

| Apple ('Fuji' and 'Jonagold') | 200 ppm GA at 30 days after full bloom | Lower average flower bud rate. | [10] |

| Calla Lily | 100 mg L⁻¹ GA₃ (two applications) | Significantly lower days to flower (169.8 days) and increased number of flowers. | [11] |

| Momordica charantia (Bitter Gourd) | 10 ppm, 25 ppm, and 50 ppm GA₃ | Increased number of staminate (male) flowers and higher fruit yield. | |

| Lemna gibba G3 (Long-day plant) | 1 mg/l and higher GA₃ | Inhibited flowering on long days. | [12] |

| Tuberose (Polianthes tuberosa) | Higher GA₃ concentration | Decreased flowering speed. | [13] |

Interaction with Other Phytohormones

The regulation of floral development is a complex process involving intricate crosstalk between different phytohormone signaling pathways. Gibberellic acid does not act in isolation but rather interacts with other hormones to fine-tune the timing and progression of flowering.[14]

-

Abscisic Acid (ABA): GA and ABA often have antagonistic roles. While GA generally promotes flowering, ABA can inhibit it.[14][15] The balance between these two hormones is crucial for the transition from vegetative to reproductive growth.

-

Auxin: There is evidence of interaction between GA and auxin pathways. For instance, in pea, auxin has been shown to regulate components of the GA biosynthesis pathway.[7]

-

Ethylene (B1197577): The interaction between GA and ethylene can be synergistic or antagonistic depending on the developmental context. Ethylene can promote the activity of DELLA proteins, thereby inhibiting GA signaling and delaying flowering.[7]

-

Cytokinins (CK): GA and cytokinins can have antagonistic effects on various developmental processes. In some cases, cytokinin can inhibit GA production and promote its deactivation, while GA can inhibit cytokinin responses.[14]

-

Brassinosteroids (BRs): BRs and GAs can act cooperatively to promote processes like cell elongation. However, at high concentrations, BRs can inhibit GA biosynthesis.[16]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are summaries of experimental protocols for the application of gibberellic acid in studies of floral development.

Preparation of Gibberellic Acid Solution

A common method for preparing a GA solution for experimental use involves the following steps:

-

Dissolving in Alcohol: Weigh the desired amount of GA₃ powder and transfer it to a beaker. Add a small volume of ethanol (B145695) or isopropanol (B130326) to completely dissolve the powder, as GA₃ has poor solubility in water.[17]

-

Dilution with Water: Transfer the dissolved GA solution to a volumetric flask.[17]

-

Bringing to Volume: Add distilled water to the volumetric flask to reach the final desired volume and concentration.[17]

-

Mixing: Stopper the flask and mix the solution thoroughly. A magnetic stirrer can be used to ensure homogeneity.[17]

-

Addition of Surfactant: For foliar applications, a surfactant (e.g., 0.05% v/v) is often added to the solution to ensure even spreading on the leaf surface.[17]

Application Methods

The method of GA application can vary depending on the research objective and the plant species.

-

Foliar Spray: This is a common method for treating whole plants. The GA solution is sprayed onto the foliage until runoff, ensuring even coverage of both upper and lower leaf surfaces.[17] Applications are typically made in the morning or evening to prevent rapid evaporation.[17]

-

Direct Application to Floral Organs: For targeted studies, a small volume (e.g., 10 µL) of the GA solution can be directly applied to specific floral organs, such as the ovaries.[17] A control group should be treated with the solvent alone.[17]

-

Seed Soaking: In some studies, seeds are soaked in a GA solution before planting to observe its effects on germination and subsequent development, including flowering.[7]

Experimental Workflow for a Typical GA Application Study

Gene Expression Modulation by Gibberellic Acid

Gibberellic acid's influence on floral development is fundamentally a result of its ability to modulate the expression of key regulatory genes.

In a study on apple trees, the application of GA was found to significantly downregulate the expression of MdAP1, a flowering determinant gene, at 35 days after full bloom.[10] Conversely, the expression of MdTFL1-2, a flowering suppressor gene, was significantly higher in GA-treated trees at later time points.[10]

In chrysanthemums, GA signaling pathway-related genes such as Gibberellin 20-oxidase (GA20ox) and the gibberellin receptor GID1 were upregulated in a mutant that flowered under long days.[4][6] This was accompanied by the downregulation of catabolic genes like Gibberellin 2-oxidase (GA2ox) and the repressor GA-INSENSITIVE (GAI), leading to the induced transcription of SOC1 and LFY.[4][6]

These findings highlight that GA's role in floral development is intricately linked to its ability to alter the transcriptional landscape of genes that either promote or repress the transition to flowering.

Conclusion

Gibberellic acid potassium salt is a potent regulator of floral development, acting through a well-defined signaling pathway that involves the degradation of DELLA repressors. Its effects are highly context-dependent, varying with species, concentration, and application timing, and are modulated by complex interactions with other phytohormone signaling pathways. For researchers and professionals in drug development, a thorough understanding of these mechanisms is essential for the effective manipulation of flowering time and reproductive development in plants, which has significant implications for agriculture and horticulture. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and application in this field.

References

- 1. Understanding gibberellic acid signaling--are we there yet? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MOLECULAR MECHANISM OF GIBBERELLIN SIGNALING IN PLANTS | Annual Reviews [annualreviews.org]

- 3. scispace.com [scispace.com]

- 4. mdpi.com [mdpi.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Gibberellic Acid Signaling Is Required to Induce Flowering of Chrysanthemums Grown under Both Short and Long Days - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Manipulation of Barley Development and Flowering Time by Exogenous Application of Plant Growth Regulators [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. hort [journals.ashs.org]

- 10. Gibberellic acid modulates the expression of flowering-related genes and the flower bud rate in apple (Malus domestica) | International Society for Horticultural Science [ishs.org]

- 11. Exogenous applications of gibberellic acid modulate the growth, flowering and longevity of calla lily - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Gibberellin and CCC Effects on Flowering and Growth in the Long-day Plant Lemna gibba G3 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Mechanisms of Cross Talk between Gibberellin and Other Hormones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Genetic Analyses of Interactions among Gibberellin, Abscisic Acid, and Brassinosteroids in the Control of Flowering Time in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. benchchem.com [benchchem.com]

Cellular uptake and transport of gibberellic acid potassium salt in roots

An In-depth Technical Guide to the Cellular Uptake and Transport of Gibberellic Acid in Plant Roots

Executive Summary

Gibberellins (B7789140) (GAs), a class of diterpenoid phytohormones, are critical regulators of plant growth and development, particularly in processes such as root elongation.[1][2] Gibberellic acid (GA₃), often applied as its potassium salt for enhanced solubility, must be efficiently taken up by root cells and transported to target tissues to exert its physiological effects. Understanding the mechanisms of GA uptake and transport is crucial for developing novel agrochemicals and plant growth modulators. This guide provides a comprehensive overview of the cellular and molecular processes governing the journey of gibberellic acid from the soil environment into and throughout plant roots, summarizing key quantitative data, detailing experimental protocols, and visualizing the core biological pathways.

Note on Gibberellic Acid Potassium Salt: Research literature primarily focuses on gibberellic acid (GA) itself. It is widely assumed that the potassium salt dissociates in aqueous environments, and the biologically active component that is absorbed and transported by the plant is the gibberellate anion. This guide will, therefore, refer to the active molecule as gibberellin or GA.

Cellular Uptake and Transport Mechanisms in Roots

The movement of gibberellins from the external environment into the root symplast is a multi-step process involving both passive diffusion and active, carrier-mediated transport. Once inside a cell, GAs are transported cell-to-cell and over long distances through the plant's vascular tissues.

Cellular Uptake: Passive and Active Transport

Gibberellic acid is a weak acid. This property is central to its ability to cross cell membranes.

-

Passive Diffusion (Ion-Trap Mechanism): In the acidic environment of the apoplast (the cell wall space, pH ~5.5), a fraction of GA molecules is protonated (GA-H), rendering them uncharged and more lipid-soluble. This allows them to diffuse passively across the plasma membrane into the more alkaline cytoplasm (pH ~7.5). Inside the cell, the higher pH causes the GA-H to deprotonate into its anionic form (GA⁻). This charged form is membrane-impermeable and becomes "trapped" within the cell, facilitating accumulation against a concentration gradient.[3]

-

Active Transport (Carrier-Mediated): The uptake of GAs is significantly enhanced by active transport systems.[3][4] Several families of protein transporters have been identified as GA importers:

-

NITRATE TRANSPORTER 1/PEPTIDE TRANSPORTER FAMILY (NPF): Several members of the NPF family have been shown to transport GAs. These proteins act as proton-coupled symporters, using the electrochemical gradient across the plasma membrane to drive GA uptake.[4][5]

-

SWEET Transporters: Originally identified as sugar transporters, members of the SWEET family have also been demonstrated to facilitate GA import into the cell.[4]

-

Intercellular and Long-Distance Transport

Once inside a cell, GA can move to adjacent cells and throughout the root via two primary pathways:

-

Symplastic Transport: Movement from cell to cell occurs through plasmodesmata, small channels that connect the cytoplasm of neighboring cells. This allows for localized distribution and communication within tissues.

-

Apoplastic Transport: GA can also move through the apoplast, the continuous network of cell walls, until it reaches a barrier like the Casparian strip in the endodermis. To cross this barrier and enter the vascular cylinder, GA must be actively imported into an endodermal cell.

Bioactive GAs specifically accumulate in the endodermal cells of the root's elongation zone, a process that is highly regulated and crucial for controlling root growth.[1][6][7][8] From the endodermis, GAs enter the vascular tissues (xylem and phloem) for long-distance transport to other parts of the plant.[9][10] The GA precursor, GA₁₂, has been identified as a key form for long-distance signaling, moving from root to shoot via the xylem and from shoot to root via the phloem.[6][11]

References

- 1. researchgate.net [researchgate.net]

- 2. Light Sheet Fluorescence Microscopy of Plant Roots Growing on the Surface of a Gel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Simultaneous determination of gibberellic acid, indole-3-acetic acid and abscisic acid in wheat extracts by solid-phase extraction and liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gibberellins accumulate in the elongating endodermal cells of Arabidopsis root - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mapping sites of gibberellin biosynthesis in the Arabidopsis root tip - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Protocols [xenbase.org]

- 10. biorxiv.org [biorxiv.org]

- 11. Long-distance transport of endogenous gibberellins in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

The Influence of Gibberellic Acid Potassium Salt on Meristematic Tissue Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gibberellic acid (GA), a tetracyclic diterpenoid phytohormone, is a critical regulator of plant growth and development. Its application, often in the form of its water-soluble potassium salt, has profound effects on meristematic tissues, the sites of new cell generation. This technical guide synthesizes current research on the multifaceted role of gibberellic acid in modulating the development of both shoot and root apical meristems. We delve into the core signaling pathways, present quantitative data on its effects on cell proliferation and organ growth, and provide detailed experimental protocols for studying these phenomena. The interplay between GA and other phytohormones, particularly cytokinin, is also explored, highlighting the complex regulatory networks governing meristem function.

Introduction

Meristems, reservoirs of undifferentiated stem cells, are fundamental to plant architecture, driving the formation of all plant organs.[1] The activity of these tissues is tightly controlled by a network of signaling molecules, among which gibberellic acid plays a pivotal role.[2][3] GA is known to influence a wide array of developmental processes, including seed germination, stem elongation, leaf expansion, and the transition from vegetative to reproductive growth.[3][4] Its influence on meristematic tissue is primarily characterized by its promotion of cell division and expansion, which are essential for organogenesis and overall plant growth.[2][5] This guide will focus on the mechanisms by which gibberellic acid potassium salt, a commonly used form of GA, impacts meristematic development.

The Gibberellic Acid Signaling Pathway in Meristematic Tissues

The canonical gibberellin signaling pathway operates through a mechanism of derepression.[6] In the absence of GA, a family of nuclear proteins known as DELLA proteins act as transcriptional regulators that repress GA-responsive genes, thereby inhibiting growth.[3][7] The five DELLA proteins in Arabidopsis thaliana are GAI, RGA, RGL1, RGL2, and RGL3, which have both overlapping and distinct functions.[8]

The binding of bioactive GA to its soluble receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1), triggers a conformational change in the GID1 protein.[3][4] This GA-GID1 complex can then bind to the DELLA proteins.[9] This interaction leads to the recruitment of an F-box protein (SLY1 in Arabidopsis) which is part of an SCF E3 ubiquitin ligase complex.[4] The SCF-SLY1 complex then polyubiquitinates the DELLA protein, targeting it for degradation by the 26S proteasome.[3][4] The degradation of DELLA proteins relieves the repression of GA-responsive genes, allowing for the transcription of genes involved in cell division and elongation, thus promoting growth.[4]

Caption: The Gibberellic Acid Signaling Pathway.

Quantitative Effects of Gibberellic Acid on Meristematic Tissues

Exogenous application of gibberellic acid has been shown to produce significant, quantifiable changes in plant growth parameters related to meristematic activity.

| Parameter | Plant Species | Treatment | Observed Effect | Citation |

| Shoot Growth | ||||

| Plant Height | Radish | GA spray | 21 cm (vs. 11 cm control) | [10] |

| Radish | GA + Fertilizer spray | 26 cm (vs. 19 cm fertilizer only) | [10] | |

| Leaf Length | Radish | GA spray | 15 cm (vs. 10 cm control) | [10] |

| Radish | GA + Fertilizer spray | 17 cm (vs. 15 cm fertilizer only) | [10] | |

| Leaf Width | Radish | GA spray | 6 cm (vs. 4.5 cm control) | [10] |

| Radish | GA + Fertilizer spray | 8 cm (vs. 5 cm fertilizer only) | [10] | |

| Plant Weight | Radish | GA spray | 22 g (vs. 7.7 g control) | [10] |

| Radish | GA + Fertilizer spray | 38 g (vs. 36 g fertilizer only) | [10] | |

| Root Growth | ||||

| Root Meristem Size | Arabidopsis thaliana | GA biosynthetic mutants | Unable to increase meristem size after germination | [11] |

| Cell Proliferation | Arabidopsis thaliana | GA treatment | Increases cell cycle events in the root meristem | [1][7] |

| Germination (as an indicator of initial meristem activity) | ||||

| Germination Rate | Oat | 150 ppm GA₃ under 100 mM NaCl | Alleviated salt-stress-induced suppression of germination | [12] |

| Arabidopsis thaliana | 1 µM GA₃ | Promotes seed germination | [13] |

Interaction with Other Phytohormones: The GA-Cytokinin Crosstalk

The development of meristematic tissues is not governed by a single hormone but rather by a complex interplay of signaling molecules. A critical interaction exists between gibberellins (B7789140) and cytokinins.[14] In the shoot apical meristem (SAM), these two hormones often act antagonistically.[15]

Cytokinins are generally considered to promote cell division and maintain the population of stem cells in the SAM.[14] Conversely, high levels of GA in the SAM can promote the differentiation of cells and the elongation of stems and leaves.[2] Evidence suggests that KNOX transcription factors, which are crucial for maintaining the undifferentiated state of meristematic cells, directly regulate the balance between cytokinin and GA.[15] They achieve this by enhancing cytokinin formation and simultaneously promoting the expression of GA-deactivating enzymes (GA2ox), thereby reducing the levels of bioactive GA in the SAM.[3][15] This antagonistic relationship is crucial for the proper patterning and development of the shoot.[14]

Experimental Protocols

Preparation of this compound Stock Solution

For most applications, a stock solution of gibberellic acid is prepared and then diluted to the desired working concentration. While the literature often refers to GA₃, its potassium salt is readily water-soluble.[16]

-

Materials:

-

This compound (K-GA₃)

-

Sterile distilled water

-

Sterile container (e.g., 1.5 mL microcentrifuge tubes or a dark glass jar)

-

0.22 µm syringe filter (optional, for sterilization)

-

-

Procedure:

-

To prepare a 10 mM stock solution, dissolve 3.84 mg of K-GA₃ in 1 mL of sterile distilled water. Note: The molecular weight of K-GA₃ is approximately 384.4 g/mol . Adjust the mass based on the purity of the compound.

-

Vortex until the salt is completely dissolved.

-

For sterile applications, filter the stock solution through a 0.22 µm syringe filter into a sterile container.[6]

-

Store the stock solution in small aliquots at -20°C, protected from light.[6]

-

Arabidopsis thaliana Seed Germination Assay with Gibberellic Acid

This protocol is adapted from established methods to assess the effect of GA on seed germination, a process reliant on the activation of meristematic tissue.[6][13]

-

Materials:

-

Arabidopsis thaliana seeds

-

1/2 strength Murashige and Skoog (MS) medium with 1% (w/v) sucrose (B13894) and 0.8% (w/v) agar

-

GA stock solution (e.g., 10 mM)

-

Sterile Petri dishes

-

1% sodium hypochlorite (B82951) solution with 0.05% Tween-20

-

Sterile distilled water

-

Growth chamber

-

-

Procedure:

-

Media Preparation: Prepare the MS medium, autoclave it, and let it cool to about 50-60°C.[6]

-

Add the GA stock solution to the cooled medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM). For the control, add an equivalent volume of the solvent used for the stock solution (sterile water).[6]

-

Pour the medium into sterile Petri dishes and allow them to solidify.[13]

-

Seed Sterilization:

-

Plating and Stratification:

-

Resuspend the sterilized seeds in a small volume of sterile water.

-

Pipette the seeds onto the surface of the prepared MS plates.

-

Seal the plates and wrap them in aluminum foil for stratification at 4°C for 2-4 days to break dormancy.[6]

-

-

Incubation and Data Collection:

-

Transfer the plates to a growth chamber set at 22-23°C with a 16-hour light/8-hour dark photoperiod.[6]

-

Record germination rates at regular intervals (e.g., every 12 or 24 hours) by observing radicle emergence under a stereomicroscope.

-

-

Caption: Workflow for an Arabidopsis Seed Germination Assay with GA.

Conclusion

This compound is a potent modulator of meristematic tissue development. Through a well-defined signaling pathway that involves the degradation of DELLA growth repressors, GA promotes cell division and elongation, driving organ growth. Its quantitative effects are evident in increased plant height, leaf size, and biomass. The intricate balance between GA and other phytohormones, such as cytokinin, is essential for the precise regulation of meristem maintenance and differentiation. The experimental protocols provided herein offer a framework for further investigation into the nuanced roles of this critical plant hormone in shaping plant architecture. A thorough understanding of these mechanisms is vital for researchers in plant biology and holds significant potential for applications in agriculture and the development of plant growth regulators.

References

- 1. Frontiers | It’s Time for a Change: The Role of Gibberellin in Root Meristem Development [frontiersin.org]

- 2. Gibberellic acid in plant: Still a mystery unresolved - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Gibberellin Signaling: A Theme and Variations on DELLA Repression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. It’s Time for a Change: The Role of Gibberellin in Root Meristem Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. Influence of gibberellic acid and different salt concentrations on germination percentage and physiological parameters of oat cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Arabidopsis Seed Germination Assay with Gibberellic Acid [bio-protocol.org]

- 14. Cross Talk between Gibberellin and Cytokinin: The Arabidopsis GA Response Inhibitor SPINDLY Plays a Positive Role in Cytokinin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. uaf.edu [uaf.edu]

Unraveling the Genetic Control of Gibberellin Production: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Gibberellins (GAs) are a critical class of diterpenoid phytohormones that orchestrate a wide array of developmental processes in plants, including seed germination, stem elongation, leaf expansion, and the transition to flowering. The precise spatial and temporal regulation of bioactive GA levels is paramount for normal plant growth and is achieved through a complex interplay of genetic and environmental factors. This in-depth technical guide provides a comprehensive overview of the genetic regulatory network governing gibberellin biosynthesis, offering detailed experimental protocols and quantitative data to facilitate further research and the development of novel plant growth regulators.

Core Regulatory Network: The GA Synthesis and Signaling Nexus

The biosynthesis of bioactive GAs, such as GA1 and GA4, is a multi-step process that occurs in various cellular compartments, including plastids, the endoplasmic reticulum, and the cytoplasm. The later stages of this pathway, which are key regulatory points, are catalyzed by 2-oxoglutarate-dependent dioxygenases (2-ODDs), namely GA 20-oxidases (GA20ox) and GA 3-oxidases (GA3ox). Conversely, GA 2-oxidases (GA2ox) are responsible for the deactivation of bioactive GAs.[1][2][3]

The expression of these crucial biosynthetic and catabolic genes is tightly controlled by a negative feedback loop that is central to GA homeostasis. This regulatory circuit is mediated by the core components of the GA signaling pathway: the GA receptor GIBBERELLIN INSENSITIVE DWARF1 (GID1) and a family of transcriptional regulators known as DELLA proteins.[4][5] In the absence of GA, DELLA proteins accumulate and repress GA-responsive genes by interacting with and sequestering various transcription factors.[6][7] When bioactive GA levels rise, GA binds to the GID1 receptor, promoting the formation of a GA-GID1-DELLA complex. This complex is recognized by an F-box protein (SLY1 in Arabidopsis), leading to the ubiquitination and subsequent degradation of the DELLA protein by the 26S proteasome.[2] The degradation of DELLA proteins liberates transcription factors, allowing for the expression of GA-responsive genes.[6]

Crucially, this signaling pathway directly impacts GA biosynthesis. When GA levels are low, the accumulation of DELLA proteins leads to an upregulation of GA20ox and GA3ox gene expression, thereby promoting the synthesis of more bioactive GAs. Conversely, high levels of bioactive GA lead to the degradation of DELLA proteins, which in turn results in the downregulation of GA20ox and GA3ox expression and the upregulation of GA2ox expression, thus reducing the pool of active GAs.[5][8] This feedback mechanism ensures that GA levels are maintained within an optimal range for proper plant development.

Furthermore, the GA biosynthesis pathway is a point of crosstalk with other hormonal signaling pathways, most notably auxin. Auxin has been demonstrated to upregulate the expression of several GA20ox and GA3ox genes, thereby promoting GA biosynthesis and coordinating developmental processes such as shoot elongation.[9]

Quantitative Data on Gibberellin Regulation

The following tables summarize key quantitative data related to the genetic regulation of gibberellin synthesis, providing a comparative overview of gene expression changes and hormone concentrations under various conditions.

Table 1: Fold Change in Expression of GA Metabolism Genes in Response to GA and Auxin Treatment in Arabidopsis thaliana

| Gene | Treatment | Fold Change | Reference |

| AtGA20ox1 | 100 µM GA₃ (1h) | ~0.2 | [10] |

| AtGA20ox2 | 100 µM GA₃ (1h) | ~0.2 | [10] |

| AtGA3ox1 | 100 µM GA₃ (1h) | ~0.8 | [10] |

| AtGA2ox2 | 100 µM GA₃ (1h) | ~1.2 | [10] |

| AtGA20ox1 | 50 µM NAA (24h) | ~3.5 | [11] |

| AtGA20ox2 | 50 µM NAA (24h) | ~2.0 | [11] |

| AtGA2ox1 | 50 µM NAA (24h) | ~4.0 | [11] |

| AtGA2ox2 | 50 µM NAA (24h) | ~6.0 | [11] |

Table 2: Endogenous Gibberellin Concentrations in Pea (Pisum sativum) Mutants

| Genotype | Tissue | GA₁ Level (ng/g fresh weight) | Reference |

| Wild Type | Root Tip | ~1.5 | [12] |

| na (GA deficient) | Root Tip | ~0.3 | [12] |

| lh-2 (GA deficient) | Root Tip | ~0.8 | [12] |

| ls-1 (GA deficient) | Root Tip | ~0.7 | [12] |

| Wild Type | Shoot | ~2.5 | [4] |

| le-1 (GA3ox mutant) | Shoot | <0.25 | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the genetic regulation of gibberellin synthesis.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol details the steps for quantifying the transcript levels of GA biosynthesis genes in Arabidopsis thaliana.

1.1. RNA Extraction and cDNA Synthesis:

-

Harvest approximately 100 mg of plant tissue (e.g., seedlings, leaves, or roots) and immediately freeze in liquid nitrogen to prevent RNA degradation.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Extract total RNA using a commercial plant RNA extraction kit, following the manufacturer's instructions.

-

Assess the quality and quantity of the extracted RNA using a spectrophotometer (A260/A280 ratio between 1.8 and 2.1) and by agarose (B213101) gel electrophoresis to check for intact ribosomal RNA bands.

-

Treat 1-2 µg of total RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA using a reverse transcription kit with oligo(dT) primers or random hexamers according to the manufacturer's protocol.

1.2. Primer Design:

-

Obtain the CDS sequences for the target genes (e.g., AtGA20ox1, AtGA3ox1, AtGA2ox1) and a reference gene (e.g., Actin-2) from a genomic database like TAIR.

-

Use primer design software (e.g., Primer3Plus) to design gene-specific primers.

-

Primer Design Parameters:

-

Primer length: 18-24 nucleotides

-

GC content: 40-60%

-

Melting temperature (Tm): 58-62°C (with a difference of < 2°C between forward and reverse primers)

-

Amplicon size: 100-200 bp

-

Avoid secondary structures, primer-dimers, and runs of identical nucleotides.

-

Design primers to span an exon-exon junction to prevent amplification of any residual genomic DNA.

-

-

Verify the specificity of the designed primers using a BLAST search against the relevant genome database.

1.3. qRT-PCR Reaction and Data Analysis:

-

Prepare the qRT-PCR reaction mixture in a 96-well plate on ice. A typical 20 µL reaction includes:

-

10 µL 2x SYBR Green Master Mix

-

1 µL forward primer (10 µM)

-

1 µL reverse primer (10 µM)

-

2 µL diluted cDNA template

-

6 µL nuclease-free water

-

-

Run the qRT-PCR program on a real-time PCR machine with the following cycling conditions:

-

Initial denaturation: 95°C for 10 min

-

40 cycles of:

-

Denaturation: 95°C for 15 s

-

Annealing/Extension: 60°C for 1 min

-

-

Melt curve analysis to verify the specificity of the amplified product.

-

-

Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.

In Vitro Gibberellin Oxidase Enzyme Assay

This protocol describes the expression and activity measurement of GA 20-oxidase or GA 3-oxidase.

2.1. Recombinant Enzyme Expression:

-

Clone the full-length coding sequence of the target GA oxidase gene (e.g., AtGA20ox1 or AtGA3ox1) into a bacterial expression vector with an affinity tag (e.g., MBP or GST).

-

Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).

-

Grow a liquid culture of the transformed bacteria to an OD600 of 0.6-0.8 at 37°C.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.

-

Harvest the bacterial cells by centrifugation and resuspend the pellet in a lysis buffer.

-

Lyse the cells by sonication on ice.

-

Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the soluble recombinant protein.

-

Purify the recombinant protein using affinity chromatography according to the vector system used.

2.2. Enzyme Activity Assay:

-

Prepare the reaction mixture containing:

-

Purified recombinant enzyme

-

Substrate (e.g., [14C]GA12 for GA20ox, or [14C]GA9 for GA3ox)

-

Cofactors: 2-oxoglutarate, FeSO₄, and ascorbate

-

Reaction buffer (e.g., Tris-HCl, pH 7.5)

-

-

Incubate the reaction at 30°C for a defined period (e.g., 1-2 hours).

-

Stop the reaction by adding a solvent like ethyl acetate.

-

Extract the products with ethyl acetate, dry the organic phase, and redissolve the residue in a small volume of methanol.

-

Separate the substrate and products using reverse-phase HPLC.

-

Quantify the amount of radioactive product formed using a radioactivity detector to determine the enzyme activity.

Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interactions

This protocol outlines the screening for proteins that interact with a DELLA protein.

3.1. Bait and Prey Plasmid Construction:

-

Clone the full-length coding sequence of the DELLA protein (e.g., RGA from Arabidopsis) into a "bait" vector (e.g., pGBKT7), which fuses the DELLA protein to the DNA-binding domain (BD) of a transcription factor (e.g., GAL4).

-

Prepare a "prey" library by cloning a cDNA library from the plant tissue of interest into a "prey" vector (e.g., pGADT7), which fuses the cDNA-encoded proteins to the activation domain (AD) of the transcription factor.

3.2. Yeast Transformation and Screening:

-

Transform the bait plasmid into a suitable yeast reporter strain (e.g., AH109 or Y2HGold).

-

Confirm that the bait protein itself does not auto-activate the reporter genes by plating the transformed yeast on selective media lacking the appropriate nutrients and containing X-α-Gal.

-

Transform the prey cDNA library into the yeast strain already containing the bait plasmid.

-

Plate the transformed yeast on highly selective media (e.g., SD/-Ade/-His/-Leu/-Trp) to select for colonies where a protein-protein interaction has occurred, leading to the activation of the reporter genes.

-

Incubate the plates at 30°C for 3-7 days and monitor for colony growth.

3.3. Identification of Interacting Partners:

-

Isolate the prey plasmids from the positive yeast colonies.

-

Sequence the cDNA inserts of the prey plasmids to identify the interacting proteins.

-

Confirm the interaction by re-transforming the identified prey plasmid with the bait plasmid into the yeast reporter strain and performing a one-on-one interaction assay.

Transient Expression Assay in Protoplasts

This protocol is for analyzing the effect of transcription factors on the promoters of GA biosynthesis genes.

4.1. Protoplast Isolation:

-

Use healthy, fully expanded leaves from 3-4 week old Arabidopsis thaliana plants.

-

Slice the leaves into thin strips and incubate them in an enzyme solution containing cellulase (B1617823) and macerozyme in a mannitol-based buffer.[1]

-

Gently agitate the leaf strips to release the protoplasts.

-

Filter the protoplast suspension through a nylon mesh to remove undigested tissue.

-

Pellet the protoplasts by gentle centrifugation and wash them with a washing buffer (W5 solution).

-

Resuspend the protoplasts in a suitable buffer (MMg solution) and determine their concentration using a hemocytometer.

4.2. Plasmid Construction:

-

Reporter construct: Clone the promoter region of a GA biosynthesis gene (e.g., AtGA20ox1) upstream of a reporter gene such as luciferase (LUC) or β-glucuronidase (GUS).

-

Effector construct: Clone the coding sequence of a transcription factor of interest under the control of a strong constitutive promoter (e.g., CaMV 35S).

4.3. Protoplast Transfection and Reporter Assay:

-

Co-transform the Arabidopsis protoplasts with the reporter and effector plasmids using a PEG-calcium mediated method.

-

Incubate the transfected protoplasts in the dark for 12-16 hours to allow for gene expression.

-

Lyse the protoplasts and measure the activity of the reporter enzyme (luciferase or GUS) using a luminometer or spectrophotometer, respectively.

-

Normalize the reporter activity to a co-transfected internal control (e.g., a plasmid expressing Renilla luciferase) to account for variations in transfection efficiency.

-

Compare the reporter activity in the presence and absence of the effector plasmid to determine the regulatory effect of the transcription factor on the target promoter.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows described in this guide.

Caption: Simplified gibberellin biosynthesis pathway in higher plants.

Caption: The core gibberellin signaling pathway and its feedback regulation.

References

- 1. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]

- 2. Regulation of Gibberellin 20-Oxidase and Gibberellin 3β-Hydroxylase Transcript Accumulation during De-Etiolation of Pea Seedlings - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genome-wide identification and expression analysis of GA20ox and GA3ox genes during pod development in peanut - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Potential Sites of Bioactive Gibberellin Production during Reproductive Growth in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Frontiers | Characterization of the gibberellic oxidase gene SdGA20ox1 in Sophora davidii (Franch.) skeels and interaction protein screening [frontiersin.org]

- 8. biorxiv.org [biorxiv.org]

- 9. Yeast Two-Hyrbid Protocol [proteome.wayne.edu]

- 10. Analysis of a Transcription Factor Using Transient Assay in Arabidopsis Protoplasts | Springer Nature Experiments [experiments.springernature.com]

- 11. Primer design protocol for qPCR primers when testing the natural variation in expression [protocols.io]

- 12. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]

The Dawn of a Phytohormone: A Technical Guide to the Historical Discovery and Isolation of Gibberellic Acid from Gibberella fujikuroi

A comprehensive overview for researchers, scientists, and drug development professionals on the pivotal moments and methodologies that unveiled the potent plant growth regulator, gibberellic acid.

Introduction

The discovery of gibberellic acid, a tetracyclic diterpenoid compound, marks a significant milestone in plant biology and agriculture.[1] Its journey from a mysterious rice disease to a globally utilized plant growth regulator is a testament to meticulous scientific inquiry. This technical guide provides an in-depth exploration of the historical discovery and the foundational experimental protocols used for the isolation of gibberellic acid from the fungus Gibberella fujikuroi.

Historical Chronology and Key Researchers

The story of gibberellic acid begins in the rice paddies of Japan with the observation of "bakanae," or "foolish seedling" disease, which caused rice plants to grow abnormally tall and spindly.[2][3][4]

-

1898: The Japanese plant pathologist Shotaro Hori first attributed the symptoms of bakanae disease to a fungal infection.[1]

-

1926: Eiichi Kurosawa, a Japanese scientist, made a groundbreaking discovery by demonstrating that sterile filtrates from cultures of the fungus, later identified as Gibberella fujikuroi, could induce the symptoms of bakanae disease in healthy rice seedlings.[1][2][5] This was the first evidence that a secreted substance from the fungus was responsible for the abnormal growth.

-

1935: Teijiro Yabuta, from the University of Tokyo, successfully isolated a crystalline substance with high biological activity from the fungal culture filtrate and named it "gibberellin."[6]

-

1938: Yabuta and his associate Yusuke Sumiki crystallized two related substances, which they named gibberellin A and gibberellin B.[6][7] However, these were later found to be impure mixtures.[6]

-

1950s: Research in the United States and the United Kingdom, spurred by the earlier Japanese work, led to the isolation and structural determination of the primary active compound. A research group at Imperial Chemical Industries (ICI) in Britain isolated a substance they called gibberellic acid.[7] Concurrently, a team led by Frank H. Stodola at the USDA's Northern Regional Research Laboratory in Peoria, Illinois, isolated a compound they named gibberellin-X.[6][7]

-

1955: Stodola and his colleagues published their findings on gibberellin-X.[6] It was soon confirmed that gibberellic acid and gibberellin-X were the same compound, which was also identical to the Japanese gibberellin A3.[6]

Experimental Protocols

The following sections detail the methodologies derived from the historical context of gibberellic acid isolation.

Fungal Culture and Fermentation

The production of gibberellic acid relies on the submerged fermentation of Gibberella fujikuroi. Early studies utilized various semi-synthetic media, with Czapek-Dox broth being a common choice.

Culture Medium: Czapek-Dox Broth

A typical composition for Czapek-Dox broth is as follows:

| Component | Concentration (g/L) |

| Sucrose | 30.0 |

| Sodium Nitrate | 3.0 |

| Dipotassium Phosphate | 1.0 |

| Magnesium Sulfate | 0.5 |

| Potassium Chloride | 0.5 |

| Ferrous Sulfate | 0.01 |

The final pH of the medium is typically adjusted to 7.3 ± 0.2 before sterilization.[6]

Fermentation Parameters:

-

Inoculation: The fermentation is initiated by inoculating the sterile medium with a culture of Gibberella fujikuroi.

-

Temperature: The optimal temperature for fungal growth and gibberellic acid production is generally maintained between 25-30°C.[2]

-

Aeration: Adequate aeration is crucial for the aerobic fungus. This is typically achieved through shaking in flask cultures or sparging in fermenters.

-

pH: The pH of the culture medium tends to decrease during fermentation due to the production of organic acids. The initial pH is often set around 5.0 to 5.5.[8]

-

Incubation Time: The fermentation is carried out for several days, with gibberellic acid production often peaking after the initial phase of rapid mycelial growth.

Extraction and Purification of Gibberellic Acid

The following protocol outlines the general steps for extracting and purifying gibberellic acid from the fermentation broth.

1. Separation of Mycelium:

- The fungal biomass is removed from the culture broth by filtration or centrifugation.

2. Acidification and Solvent Extraction:

- The pH of the cell-free broth is adjusted to approximately 2.5-3.0 with an acid, such as hydrochloric acid (HCl). This converts the gibberellate salts to the less polar gibberellic acid.

- The acidified broth is then subjected to liquid-liquid extraction with an organic solvent like ethyl acetate (B1210297).[1][9] The gibberellic acid partitions into the organic phase. This step is often repeated multiple times to maximize the yield.

3. Back Extraction:

- The ethyl acetate extract is then washed with a basic solution, such as sodium bicarbonate (NaHCO₃), to convert the gibberellic acid back into its salt form, which is soluble in the aqueous phase.[9] This step helps to remove neutral and basic impurities.

4. Re-acidification and Final Extraction:

- The aqueous phase from the back extraction is re-acidified to pH 2.5-3.0.

- The gibberellic acid is then re-extracted into an organic solvent, typically ethyl acetate.

5. Crystallization:

- The organic solvent is evaporated under reduced pressure to yield a crude crystalline product of gibberellic acid.

Quantitative Data

The yield of gibberellic acid can vary significantly depending on the fungal strain, culture medium composition, and fermentation conditions. The following table summarizes representative yields from various studies.

| Fungal Strain | Fermentation Type | Substrate(s) | Yield | Reference |

| Fusarium moniliforme | Submerged | Sucrose | 15 g/L | [1] |

| Gibberella fujikuroi NRRL 2278 | Solid-State | Rice bran, Malt residue, Glucose | 1442.85 mg/kg/day | [1][10] |

| Fusarium moniliforme LPB03 | Solid-State | Citric pulp | 1468 mg/kg/day | [1] |

| Gibberella fujikuroi Sawada (CDBB H-984) | Submerged (immobilized cells) | Glucose, Rice flour | 487.50 mg/L/day | [1][10] |

| Gibberella fujikuroi | Submerged | Not specified | up to 1000 mg/L | [11] |

Visualizations

Experimental Workflow for Gibberellic Acid Isolation

Caption: Workflow for the isolation of gibberellic acid.

Simplified Gibberellin Signaling Pathway

Caption: Simplified model of gibberellin signaling pathway.

Conclusion